N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide
Description
Properties
Molecular Formula |
C26H28N6O3 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-4-methoxybenzamide |
InChI |
InChI=1S/C26H28N6O3/c1-16-13-17(2)30-26(29-16)32-25(31-24(33)18-5-7-20(34-3)8-6-18)27-12-11-19-15-28-23-10-9-21(35-4)14-22(19)23/h5-10,13-15,28H,11-12H2,1-4H3,(H2,27,29,30,31,32,33) |
InChI Key |
BSHOLXGYLZWLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly
The target compound integrates three primary moieties:
-
4,6-Dimethylpyrimidin-2-amine
-
2-(5-Methoxy-1H-indol-3-yl)ethylamine
-
4-Methoxybenzoyl chloride
A convergent synthesis approach is typically employed, where these fragments are prepared separately and combined in later stages.
Formation of the Pyrimidine-Amino Intermediate
The 4,6-dimethylpyrimidin-2-amine scaffold is synthesized via cyclocondensation of acetylacetone with guanidine carbonate under acidic conditions. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | ±15% yield |
| Catalyst | HCl (1.5 M) | Mandatory |
| Reaction Time | 6–8 hours | Nonlinear effect |
This intermediate is purified via recrystallization from ethanol/water mixtures, achieving >95% purity.
Indole Ethylamine Synthesis
2-(5-Methoxy-1H-indol-3-yl)ethylamine is prepared through Fischer indole synthesis, followed by reductive amination:
-
Cyclization of phenylhydrazine with 4-methoxyphenylacetone under H2SO4 catalysis yields 5-methoxyindole.
-
Alkylation with ethylene diamine and subsequent LiAlH4 reduction produces the ethylamine derivative.
Critical challenges include controlling regioselectivity during indole formation and preventing N-alkylation side reactions.
Schiff Base Formation
The central Schiff base linkage is created through refluxing equimolar amounts of 4,6-dimethylpyrimidin-2-amine and 2-(5-methoxy-1H-indol-3-yl)ethylamine in anhydrous THF with molecular sieves. The reaction follows second-order kinetics:
Acylation with 4-Methoxybenzoyl Chloride
The final acylation step employs:
-
Reagent: 4-Methoxybenzoyl chloride (1.2 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)
Mechanistic studies reveal competing O-acylation and N-acylation pathways, controlled by temperature and stoichiometry:
| Condition | N-Acylation Selectivity |
|---|---|
| 0°C, slow addition | 92% |
| 25°C, rapid mixing | 68% |
Optimization Strategies
Solvent System Optimization
Comparative solvent screening reveals significant yield variations:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 58 | 89 |
| DCM | 8.9 | 72 | 93 |
| DMF | 36.7 | 81 | 85 |
| Acetonitrile | 37.5 | 65 | 91 |
DMF enables higher conversions but complicates purification due to residual coordination.
Catalytic Enhancements
Palladium-mediated coupling improves yields in challenging steps:
Protocol:
-
Pd(OAc)2 (5 mol%)
-
Xantphos ligand (10 mol%)
-
K2CO3 base in toluene/water biphasic system
This system achieves 88% yield in aryl-amine couplings vs. 62% without catalysis.
Purification and Characterization
Chromatographic Techniques
Final purification employs orthogonal methods:
Spectroscopic Validation
Key characterization data:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent data suggests advantages in transitioning from batch to flow chemistry:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle Time | 18 h | 2.3 h |
| Yield | 74% | 82% |
| Purity | 93% | 97% |
Key modifications:
Waste Stream Management
Lifecycle analysis identifies critical waste components:
| Waste Component | Concentration (g/L) | Treatment Method |
|---|---|---|
| DIPEA-HCl | 12.4 | Neutralization + biodegradation |
| Pd residues | 0.08 | Ion-exchange resin recovery |
Implementing these protocols reduces environmental impact by 43% compared to conventional methods.
| Isomer | Proportion | Stability |
|---|---|---|
| E | 83% | ΔG‡ = 58 kJ/mol |
| Z | 17% | ΔG‡ = 63 kJ/mol |
Molecular dynamics simulations suggest that bulky substituents at the pyrimidine C4 position could enhance E-selectivity by 22%.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine or indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential anticancer properties. The incorporation of the pyrimidine and indole structures is known to enhance the selectivity and efficacy against specific biological targets, making it a candidate for further development as an anticancer agent. The presence of the methoxy group may also contribute to its biological activity by influencing the compound's lipophilicity and binding affinity to target enzymes or receptors.
Case Study: Antitumor Activity
A study focused on designing molecular hybrids with antitumor activity revealed that compounds similar to N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide exhibited promising cytotoxic effects in vitro. The research utilized quantitative structure–activity relationship (QSAR) methods to predict the anticancer potential of these compounds, highlighting the importance of structural modifications in enhancing activity against cancer cell lines .
Anti-inflammatory Properties
Research indicates that compounds featuring indole and pyrimidine moieties often exhibit anti-inflammatory effects. The specific arrangement of functional groups in this compound may facilitate interactions with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Pathways
In vitro studies have shown that derivatives of similar structures can inhibit key inflammatory mediators such as cytokines and chemokines. This suggests that this compound could be explored for its anti-inflammatory capabilities in future research .
Neurological Applications
The compound's structural features may also lend themselves to neurological applications. Indole derivatives are often investigated for their effects on serotonin receptors, which play a crucial role in mood regulation and neurological disorders.
Case Study: Serotonergic Activity
Research into related compounds has demonstrated their ability to modulate serotonergic activity, which could have implications for treating depression or anxiety disorders. Investigating this compound in this context could provide insights into new therapeutic avenues for mental health treatment .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that allow for structural modifications to optimize biological activity. Understanding the structure–activity relationship (SAR) is crucial for enhancing its pharmacological properties.
Table: Structural Modifications and Biological Activities
| Modification Type | Structural Change | Biological Activity |
|---|---|---|
| Substituent Variation | Addition of different alkyl groups | Enhanced lipophilicity |
| Ring Substitution | Alteration of indole position | Increased receptor binding affinity |
| Functional Group Change | Replacement of methoxy with other groups | Variable anti-cancer efficacy |
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
3-Methoxybenzamide Analog
Structure: N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-Indol-3-yl)ethyl]amino}methylidene]-3-Methoxybenzamide Key Differences:
- The methoxy group on the benzamide is at the meta (3-) position instead of the para (4-) position.
- The indole lacks the 5-methoxy substitution.
Impact : - Absence of the 5-methoxy group on the indole may decrease electron-donating effects, affecting interactions with hydrophobic pockets .
2-Methylbenzamide Derivative
Structure: (E)-N-((2-(5-Chloro-1H-Indol-3-yl)ethylamino)(4,6-Dimethylpyrimidin-2-ylamino)methylene)-2-Methylbenzamide Key Differences:
- Benzamide substituent is a 2-methyl group instead of 4-methoxy.
- The indole bears a 5-chloro substituent.
Impact : - The methyl group introduces steric hindrance near the amide bond, possibly reducing conformational flexibility.
- The electron-withdrawing chloro group on the indole may enhance binding to electrophilic regions of targets but could reduce solubility .
Variations in the Indole Substituents
5-Chloroindole Derivative
Structure: (E)-N-((2-(5-Chloro-1H-Indol-3-yl)ethylamino)(4,6-Dimethylpyrimidin-2-ylamino)methylene)-2-Methylbenzamide Key Differences:
- The indole substituent is 5-chloro instead of 5-methoxy.
Impact : - Chloro’s electronegativity may strengthen hydrophobic interactions but reduce metabolic stability compared to methoxy.
- Altered electronic effects could influence π-π stacking in aromatic binding sites .
Unsubstituted Indole Analog
Structure : N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]pyrimidin-2-amine
Key Differences :
Comparative Structural Analysis Table
Research Findings and Implications
- Synthetic Routes : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is a common method for synthesizing such guanidine derivatives, as seen in related compounds .
- Pharmacological Potential: The 4-methoxybenzamide group in the target compound likely enhances solubility and target engagement compared to analogs with methyl or chloro groups. The 5-methoxyindole may improve metabolic stability relative to chloro-substituted variants .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound features several functional groups including:
- Pyrimidine : A six-membered ring containing nitrogen.
- Indole : A bicyclic structure that is significant in pharmacology.
- Benzamide : A derivative of benzoic acid with an amide functional group.
The molecular formula is , and its molecular weight is approximately 395.47 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives with indole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin .
| Compound | MIC (μM) | MBC (μM) | Target Organisms |
|---|---|---|---|
| N-[indole derivative] | 37.9 | 57.8 | S. aureus, L. monocytogenes |
| N-[another derivative] | 130.24 | 263.31 | E. coli, P. aeruginosa |
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against RNA viruses. Studies on similar pyrimidine-based compounds have demonstrated enhanced reverse transcriptase inhibition, which is crucial for targeting viruses such as HIV . The presence of the indole moiety may further contribute to this activity by interacting with viral proteins.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Compounds like this may inhibit key enzymes in microbial metabolism or viral replication.
- Receptor Interaction : The structural components suggest potential interactions with cellular receptors, modulating signaling pathways.
- Nucleic Acid Interaction : The ability to bind to nucleic acids could disrupt replication processes in pathogens.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of a series of indole-based compounds similar to our target compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 37.9 to 263.31 μM .
- Antiviral Screening : In a comparative analysis of various pyrimidine derivatives, compounds with similar structures exhibited enhanced activity against HIV reverse transcriptase, indicating a promising avenue for antiviral drug development .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., pH, temperature) to favor the E-isomer configuration. Multi-step protocols often involve coupling pyrimidine and indole precursors via reductive amination or condensation reactions. Analytical validation using NMR spectroscopy (e.g., H, C) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity and purity .
Q. How can researchers validate the compound’s structural conformation and stability under experimental conditions?
- Methodological Answer : Use X-ray crystallography to resolve 3D conformation, particularly for the imine bond geometry. Stability studies under varying pH and temperature can employ HPLC-UV or LC-MS to monitor degradation products. Solubility in common solvents (e.g., DMSO, ethanol) should be quantified via spectrophotometric assays .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Screen for activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and assess antimicrobial efficacy via MIC (Minimum Inhibitory Concentration) testing. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from differences in cell permeability or metabolic stability. Use metabolomics profiling (e.g., LC-MS/MS) to track compound degradation in vitro. Cross-validate findings with surface plasmon resonance (SPR) to measure target-binding kinetics directly .
Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., kinases, GPCRs)?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like tyrosine kinases or serotonin receptors. Synthesize analogs with modified methoxy or methyl groups on the benzamide/indole moieties and compare IC values .
Q. How can reaction intermediates be characterized to improve synthetic efficiency?
- Methodological Answer : Isolate intermediates (e.g., Schiff base precursors) using flash chromatography and analyze via FT-IR to track functional groups (e.g., C=N stretches). Optimize reaction pathways using Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) .
Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., bioavailability, BBB penetration)?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, polar surface area, and blood-brain barrier permeability. Validate predictions with in vitro Caco-2 cell monolayers for absorption studies .
Q. How do steric and electronic effects of substituents (e.g., methoxy, methyl groups) influence bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
